[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate
CAS No.: 112529-49-4
Cat. No.: VC0041978
Molecular Formula: C23H30O6
Molecular Weight: 402.487
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112529-49-4 |
|---|---|
| Molecular Formula | C23H30O6 |
| Molecular Weight | 402.487 |
| IUPAC Name | [2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate |
| Standard InChI | InChI=1S/C23H30O6/c1-12(24)28-11-18(27)23-19(29-23)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h8,15-17,19-20,26H,4-7,9-11H2,1-3H3/t15-,16-,17-,19?,20+,21-,22-,23+/m0/s1 |
| Standard InChI Key | VSDQEFASULYSDB-YTVCRPBESA-N |
| SMILES | CC(=O)OCC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C |
Introduction
Chemical Identification and Basic Properties
Registry and Nomenclature
[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate is identified by CAS Registry Number 112529-49-4. The compound demonstrates significant structural complexity with multiple stereogenic centers as indicated by the stereochemical descriptors in its name. The systematic naming follows IUPAC conventions, providing precise information about the three-dimensional arrangement of its constituent atoms and functional groups. The compound has been cataloged in chemical databases and is commercially available from specialty chemical suppliers such as VulcanChem with identifier VC0041978.
Molecular Structure and Composition
The compound possesses a molecular formula of C23H30O6 with a calculated molecular weight of 402.487 g/mol. Its structure is characterized by a pentacyclic core framework designated as "oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en" which contains oxygen incorporated into the ring system. Key structural features include a hydroxyl group at the 9-position, methyl substituents at positions 7 and 11, a ketone functionality at position 14, and the distinctive 2-oxoethyl acetate side chain. The multiple stereogenic centers (1S,2S,6S,7S,9S,10S,11R) reflect its complex three-dimensional architecture with specific spatial arrangement of functional groups.
Structural Representation
The compound can be represented using various notation systems for proper identification and structural communication:
| Representation Type | Notation |
|---|---|
| SMILES | CC(=O)OCC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C |
| InChI | InChI=1S/C23H30O6/c1-12(24)28-11-18(27)23-19(29-23)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h8,15-17,19-20,26H,4-7,9-11H2,1-3H3/t15-,16-,17-,19?,20+,21-,22-,23+/m0/s1 |
These notations provide unambiguous descriptions of the molecular structure that can be interpreted by chemists and computational systems alike.
Structural Classification and Relationships
Chemical Family
Based on its structural characteristics, [2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate appears to share structural similarities with modified steroid derivatives, particularly those containing oxygen-incorporated ring systems. The pentacyclic framework with specific stereochemistry suggests potential relationships to certain classes of natural products or their synthetic analogs. The compound's structure demonstrates some resemblance to 16alpha,17-Epoxyprogesterone (CAS No. 1097-51-4), a corticosteroid hormone derivative with a related ring system .
Structural Features of Note
The compound exhibits several distinctive structural features that contribute to its chemical identity and potential biological activity. The oxapentacyclic core represents a complex scaffold with fused rings containing an oxygen atom incorporated into the ring structure. The presence of a hydroxyl group at position 9 introduces a polar, hydrogen-bonding capability to an otherwise largely hydrophobic skeleton. The 2-oxoethyl acetate side chain represents an ester functionality that could potentially serve as a protecting group or prodrug moiety, capable of hydrolysis under appropriate conditions to release a more active form of the compound.
Stereochemical Considerations
The stereochemistry of this compound is exceptionally important for its three-dimensional structure and potential biological activities. With seven defined stereogenic centers (1S,2S,6S,7S,9S,10S,11R), the compound possesses a specific spatial arrangement that distinguishes it from its diastereomers. This stereochemical complexity suggests a high degree of structural specificity that would be essential for any potential receptor binding or enzyme interaction. The spatial relationships between functional groups, particularly the hydroxyl group at position 9 and the oxoethyl acetate side chain, likely play crucial roles in determining the compound's conformational properties and reactivity profile.
Physical and Chemical Properties
Predicted Physical Properties
While comprehensive experimental physical property data for this specific compound is limited in the available literature, properties can be estimated based on its molecular structure and comparison with related compounds:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | Crystalline solid at room temperature | Based on molecular weight and structure |
| Color | White to off-white | Typical for similar organic compounds |
| Solubility | Limited water solubility; soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate | Based on functional groups present |
| Partition Coefficient (LogP) | Approximately 2.5-3.5 | Estimated from structure containing both hydrophobic rings and polar functional groups |
| Melting Point | 180-220°C (estimated) | Based on similar complex polycyclic compounds |
These predicted properties would need experimental verification for precise characterization.
Chemical Reactivity
The compound's chemical reactivity is dictated by its functional groups and structural features. The 2-oxoethyl acetate moiety is susceptible to hydrolysis under basic conditions, potentially yielding the corresponding hydroxyethyl ketone derivative. The ketone functional group at position 14 can participate in typical carbonyl reactions including reduction to alcohols, nucleophilic additions, and condensation reactions. The hydroxyl group at position 9 presents a site for potential esterification, oxidation, or elimination reactions. The unsaturated bond (15-en) introduces potential sites for addition reactions, hydrogenation, or epoxidation under appropriate conditions.
Stability Considerations
Based on its structure, the compound would likely be stable under normal storage conditions but susceptible to degradation through various pathways. Potential degradation mechanisms include hydrolysis of the acetate group in the presence of moisture or bases, oxidation of the unsaturated bond, and epimerization at stereogenic centers under acidic or basic conditions. Storage under controlled temperature and humidity, with protection from light and oxidizing agents, would be recommended to maintain integrity. Long-term stability studies would be necessary to establish proper handling and storage protocols.
Synthesis and Preparation
Key Reaction Conditions
For the acetylation step specifically, conditions similar to those described for 2-(2-methoxyphenyl)-2-oxoethyl acetate might be applicable. This involves reaction of the appropriate α-bromo ketone with acetic acid in the presence of triethylamine in acetone, with reflux conditions until complete conversion is observed . The reaction progress would likely be monitored by techniques such as gas chromatography or thin-layer chromatography. Critical reaction parameters would include temperature control, exclusion of moisture, and potentially inert atmosphere to prevent side reactions.
Purification Methods
Purification of such a complex molecule would typically require multiple steps to achieve analytical purity:
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Initial workup involving extraction with ethyl acetate and washing with water, followed by drying over magnesium sulfate, filtration, and solvent evaporation .
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Column chromatography using silica gel with appropriate solvent systems (potentially ethyl acetate/n-hexane mixtures at optimized ratios) .
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Recrystallization from suitable solvent systems to obtain crystalline material of high purity, potentially followed by analytical characterization to confirm structure and purity.
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For highest purity requirements, preparative HPLC might be necessary as a final purification step.
Analytical Characterization
Spectroscopic Analysis
Complete characterization of [2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate would require comprehensive spectroscopic analysis. Expected spectroscopic features would include:
| Analytical Technique | Expected Key Features |
|---|---|
| IR Spectroscopy | Strong carbonyl absorptions (1735-1750 cm⁻¹ for acetate, 1710-1720 cm⁻¹ for ketone), O-H stretching (3400-3600 cm⁻¹), C-O stretching (1200-1250 cm⁻¹) |
| ¹H NMR | Acetate methyl singlet (~2.0-2.2 ppm), complex patterns for the pentacyclic framework, distinctive signals for methine protons at stereogenic centers, olefinic proton signal (~5.5-6.0 ppm) |
| ¹³C NMR | Carbonyl carbon signals (170-180 ppm for acetate, 205-215 ppm for ketone), olefinic carbons (120-140 ppm), oxygenated carbons (60-80 ppm), and numerous signals for the complex carbon skeleton |
| Mass Spectrometry | Molecular ion peak at m/z 402, characteristic fragmentation patterns including loss of acetate group (M-60) |
Structural Confirmation
Definitive structural confirmation for such a complex molecule would require a combination of advanced analytical techniques:
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Two-dimensional NMR experiments (COSY, HSQC, HMBC, NOESY) to establish connectivity patterns and spatial relationships between functional groups.
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X-ray crystallography, if suitable crystals can be obtained, to provide unambiguous confirmation of the three-dimensional structure and absolute stereochemistry.
-
High-resolution mass spectrometry to confirm molecular formula through precise mass measurement.
These techniques in combination would establish the complete structural identity and confirm the stereochemical assignments at all seven stereogenic centers.
Related Compounds and Comparative Analysis
Structural Analogs
Several structurally related compounds can be identified from the available literature:
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16alpha,17-Epoxyprogesterone (CAS: 1097-51-4), a corticosteroid hormone with epoxide functionality that shares some structural features with the target compound .
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Other oxapentacyclic compounds with similar carbon frameworks but different functional group patterns.
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Acetylated derivatives of steroids and related natural products that contain similar functional group arrangements.
Comparative Structural Analysis
A comparative analysis reveals important similarities and differences between [2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate and related compounds:
These structural relationships suggest potential similarities in bioactivity profiles while highlighting the unique features of the target compound that may confer distinct properties.
Structure-Property Relationships
The structural features of [2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate likely influence its properties in specific ways:
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